molecular formula C9H7Cl2N3S B12595865 4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 642462-47-3

4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12595865
CAS No.: 642462-47-3
M. Wt: 260.14 g/mol
InChI Key: XUDOBHXOLDJJAD-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer improved reaction efficiency, higher yields, and better control over reaction conditions compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other triazole derivatives.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Potential therapeutic agent for treating bacterial and fungal infections.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound inhibits the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition leads to the antimicrobial and antifungal effects observed in biological studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
  • 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine
  • N-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research .

Properties

CAS No.

642462-47-3

Molecular Formula

C9H7Cl2N3S

Molecular Weight

260.14 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H7Cl2N3S/c10-7-2-1-6(8(11)3-7)4-14-5-12-13-9(14)15/h1-3,5H,4H2,(H,13,15)

InChI Key

XUDOBHXOLDJJAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=NNC2=S

Origin of Product

United States

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